molecular formula C23H19ClN6O3 B2653188 N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207049-10-2

N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No. B2653188
M. Wt: 462.89
InChI Key: RSLBRWIVFDLTRI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O3 and its molecular weight is 462.89. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrazines, involves complex reactions that lead to the formation of compounds with potential pharmacological activities. For instance, the synthesis and base-catalyzed ring transformation of various heterocyclic compounds have been explored to develop new pharmaceuticals with enhanced efficacy and specificity (Sápi et al., 1997). These synthetic pathways often involve the condensation, cyclization, and annulation reactions that are central to medicinal chemistry research.

Antimicrobial and Anticancer Activities

Compounds with pyrazole and triazole moieties have been investigated for their antimicrobial and anticancer properties. For example, a study on the synthesis, antibacterial, and antifungal activity of some new pyrazoline and pyrazole derivatives has demonstrated significant potential against various bacterial and fungal strains, indicating their promise for developing new antimicrobial agents (Hassan, 2013). Similarly, compounds synthesized from pyrazolo[1,5-a]pyrazines have been evaluated for their anticancer activities, highlighting the importance of these heterocyclic frameworks in the search for novel cancer treatments.

Antioxidant and Anti-Inflammatory Applications

Heterocyclic compounds derived from pyrazolo[1,5-a]pyrazines also exhibit antioxidant and anti-inflammatory properties, making them valuable in the treatment and management of oxidative stress and inflammation-related diseases. Research into the antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives has revealed their potential therapeutic applications (Chkirate et al., 2019).

properties

CAS RN

1207049-10-2

Product Name

N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Molecular Formula

C23H19ClN6O3

Molecular Weight

462.89

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H19ClN6O3/c1-14-3-6-16(24)11-18(14)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)15-4-7-17(33-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

RSLBRWIVFDLTRI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2

solubility

not available

Origin of Product

United States

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